molecular formula C6H14ClNO2 B1437227 O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride CAS No. 851074-40-3

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

Cat. No.: B1437227
CAS No.: 851074-40-3
M. Wt: 167.63 g/mol
InChI Key: CWIOQGVXNNMFJC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of O-acetyl-N-(tert-butyl)hydroxylamine hydrochloride emerged from broader research into hydroxylamine chemistry that began in the early 20th century. The foundational work on chemoselective O-acylation of hydroxylamines can be traced back to 1942, when Sakami and Toennies reported methodologies for the preparation of O-acetyl derivatives of naturally occurring hydroxyamino acids. Their pioneering approach established the principle that "acidity favors O-acylation, while alkalinity favors N-acylation," which became fundamental to subsequent developments in hydroxylamine chemistry.

The specific synthesis of this compound built upon advances in selective acylation techniques developed throughout the mid-20th century. In 1978, researchers demonstrated that acylation of N-tert-butylhydroxylamine occurs predominantly on oxygen, with acetic anhydride forming essentially pure O-acetyl-N-tert-butylhydroxylamine. This selectivity proved crucial for developing reliable synthetic protocols for the compound. The evolution of synthetic methods continued through the 1980s and 1990s, with improvements in reaction conditions and purification techniques leading to the standardized preparation methods used today.

Modern synthetic approaches to this compound have benefited from advances in understanding the mechanistic aspects of hydroxylamine chemistry. The development of optimized conditions for large-scale synthesis has made this compound commercially available, facilitating its widespread adoption in research laboratories. Contemporary work has focused on expanding the scope of reactions involving this compound and exploring its potential in pharmaceutical applications.

Significance in Organic Chemistry

This compound occupies a central position in modern synthetic organic chemistry due to its unique combination of stability and reactivity. The compound serves as a versatile synthetic intermediate that enables access to a wide range of molecular architectures through various transformation pathways. Its significance stems from the ability to participate in both nucleophilic and electrophilic processes, making it valuable for constructing complex molecular frameworks.

The compound demonstrates particular importance in the synthesis of brain-penetrant pharmaceutical compounds. Recent research has highlighted its role in the development of selective epidermal growth factor receptor inhibitors with high brain penetration capabilities. These applications underscore the compound's value in medicinal chemistry, where its structural features contribute to the biological activity of resulting molecules. The tert-butyl group provides steric protection while the acetyl functionality offers a reactive handle for further synthetic manipulations.

In the context of heterocycle synthesis, this compound has proven invaluable for constructing nitrogen-containing ring systems. The compound's ability to undergo cyclization reactions under mild conditions makes it particularly attractive for preparing complex heterocyclic structures. Research has demonstrated its utility in forming oxazolidinone heterocycles and other biologically relevant scaffolds. The compound's role in facilitating C-N bond formation reactions has expanded the toolkit available to synthetic chemists for accessing diverse molecular targets.

The significance of this compound extends to its role as a precursor for generating other valuable synthetic intermediates. Its conversion to various hydroxylamine derivatives allows chemists to access a broad range of functionalized building blocks. This versatility has made it a standard reagent in many synthetic laboratories, where it serves as a reliable starting point for diverse synthetic campaigns.

Nomenclature and Classification

This compound possesses a systematic nomenclature that reflects its complex structural features. The International Union of Pure and Applied Chemistry name for this compound is (tert-butylamino) acetate hydrochloride, which clearly indicates the key structural elements present in the molecule. Alternative nomenclature includes N-(acetyloxy)-2-methyl-2-propanamine hydrochloride and 1-[(tert-butylamino)oxy]ethan-1-one hydrogen chloride, each emphasizing different aspects of the molecular structure.

The compound's Chemical Abstracts Service registry number is 851074-40-3, providing a unique identifier for database searches and regulatory purposes. The molecular formula C₆H₁₄ClNO₂ reflects the presence of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 167.63 grams per mole positions this compound in the range typical for small molecule pharmaceutical intermediates and synthetic reagents.

Classification of this compound places it within several important chemical categories. Primarily, it belongs to the hydroxylamine class of compounds, characterized by the presence of a nitrogen-oxygen bond. More specifically, it represents an O-acylated hydroxylamine, where the oxygen atom of the hydroxylamine functionality bears an acetyl substituent. The presence of the tert-butyl group on nitrogen further classifies it as a tertiary alkyl-substituted hydroxylamine derivative.

From a functional group perspective, the compound contains both ester and amine functionalities, making it a bifunctional molecule capable of diverse chemical transformations. The hydrochloride salt form indicates that the basic nitrogen center has been protonated and paired with a chloride counterion, which enhances the compound's stability and facilitates handling under ambient conditions. This salt formation is typical for basic nitrogen-containing compounds and represents a common strategy for improving the physical properties of organic molecules.

Related Hydroxylamine Derivatives

The family of hydroxylamine derivatives related to this compound encompasses a diverse array of compounds with varying substituents on both nitrogen and oxygen atoms. N-tert-butylhydroxylamine, with Chemical Abstracts Service number 57497-39-9, represents the parent hydroxylamine from which the acetylated derivative is prepared. This unprotected hydroxylamine exhibits different reactivity patterns and serves as a precursor for various derivatization reactions.

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride exemplifies an alternative O-acylated derivative where the acetyl group is replaced with a benzoyl substituent. This compound, with molecular formula C₁₁H₁₅NO₂ and melting point of 187°C, demonstrates how modifications to the acyl group can influence physical properties and reactivity. The benzoyl derivative often exhibits enhanced stability compared to the acetyl analog while maintaining similar synthetic utility in organic transformations.

Recent synthetic methodologies have enabled access to more complex hydroxylamine derivatives with diverse substituent patterns. Research has demonstrated the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines through direct N-O bond formation using sterically matched electrophiles. These compounds expand the structural diversity available within the hydroxylamine family and provide access to previously challenging molecular architectures. The development of palladium-catalyzed coupling reactions has facilitated the preparation of sterically encumbered O-tert-alkyl-N,N-disubstituted hydroxylamines in yields up to 85%.

Compound CAS Number Molecular Formula Melting Point Key Applications
N-tert-butylhydroxylamine 57497-39-9 C₄H₁₁NO N/A Antioxidant applications
O-Acetyl-N-(tert-butyl)hydroxylamine HCl 851074-40-3 C₆H₁₄ClNO₂ N/A Synthetic intermediate
O-Benzoyl-N-tert-butylhydroxylamine HCl 66809-86-7 C₁₁H₁₅NO₂ 187°C Protected hydroxylamine

The synthetic accessibility of these related derivatives has been enhanced through the development of novel methodologies for direct N-O bond formation. Crich's methodology utilizing magnesium amides and alcohol-derived monoperoxyacetals has provided a convergent approach to trisubstituted hydroxylamines with excellent functional group tolerance. This method accommodates diverse functionalities including internal alkenes, alkynes, aryl halides, and complex carbohydrates, yielding products in up to 98% yield. The success of these methodologies highlights the continued evolution of hydroxylamine chemistry and the expanding toolkit available for accessing structurally diverse derivatives.

Properties

IUPAC Name

(tert-butylamino) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(8)9-7-6(2,3)4;/h7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIOQGVXNNMFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659821
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851074-40-3
Record name 1-[(tert-Butylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches to N-tert-butylhydroxylamine Derivatives

N-tert-butylhydroxylamine derivatives, including O-acetylated forms, are typically prepared starting from N-tert-butylhydroxylamine or its salts (e.g., hydrochloride). The preparation of N-tert-butylhydroxylamine itself can be achieved by:

  • Reduction of 2-methyl-2-nitropropane using zinc or aluminum amalgam, yielding N-tert-butylhydroxylamine.
  • Oxidation of imines formed from N-tert-butylamine and benzaldehyde, followed by hydrolysis of oxaziridine intermediates, regenerating benzaldehyde and producing the hydroxylamine salt.

These methods provide the N-tert-butylhydroxylamine starting material, which is then modified to obtain O-substituted derivatives such as O-acetyl-N-(tert-butyl)hydroxylamine hydrochloride.

O-Acetylation of N-tert-butylhydroxylamine

The key step in preparing this compound is the selective acetylation of the hydroxyl group on the N-tert-butylhydroxylamine. The following methods have been reported:

  • Direct acetylation of N-tert-butylhydroxylamine salts : Treatment of N-tert-butylhydroxylamine hydrochloride with acetic anhydride or acetyl chloride under controlled conditions leads to O-acetylation, producing the target compound as a hydrochloride salt.

  • Use of acetic acid and base in biphasic systems : N-tert-butylhydroxylamine hydrochloride dissolved in water is treated with acetic acid and a base such as potassium carbonate or sodium acetate in an organic solvent like ethyl acetate. This facilitates the in situ formation of the acetate salt and subsequent O-acetylation.

  • Halooxime intermediates : In some synthetic routes, a halooxime intermediate is formed by reacting the hydroxylamine derivative with a halide source and acid. This intermediate can then be converted to the O-acetyl derivative by reaction with acetic acid or acetylating agents.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Preparation of N-tert-butylhydroxylamine hydrochloride Reduction of 2-methyl-2-nitropropane with Zn or Al amalgam Ambient to reflux Several hours Requires careful control due to exothermic nature
Imine formation and oxidation N-tert-butylamine + benzaldehyde; oxidation with peracid (e.g., meta-chloroperbenzoic acid) 0–25 °C 20 h to overnight Oxaziridine intermediate formed, then hydrolyzed to hydroxylamine salt
O-Acetylation Acetic anhydride or acetyl chloride with N-tert-butylhydroxylamine hydrochloride 0–50 °C 1–5 h Controlled addition to avoid over-acetylation; product isolated as hydrochloride salt
Biphasic extraction method N-tert-butylhydroxylamine hydrochloride + acetic acid + base (K2CO3 or NaOAc) + ethyl acetate 20–50 °C 1–5 h Efficient phase separation; acetate salt formed in situ; organic layer concentrated to yield product

Purification and Stability

  • The O-acetylated product is typically isolated as a crystalline hydrochloride salt, which exhibits enhanced stability compared to the free base.
  • Purification methods include recrystallization from solvents such as ethyl acetate or toluene, and phase separation techniques in biphasic solvent systems.
  • The hydrochloride salt form reduces hygroscopicity and improves shelf stability relative to other salts like acetate or free base forms.

Research Findings and Comparative Analysis

  • The peracid oxidation of imines followed by hydrolysis offers a cost-effective and scalable route to N-tert-butylhydroxylamine derivatives, with the advantage of regenerating benzaldehyde and meta-chlorobenzoic acid for recycling.
  • Direct reduction of nitro compounds is less favored industrially due to the hazardous and exothermic nature of the process and the expense of starting materials.
  • The halooxime intermediate method provides versatility for preparing various O-substituted hydroxylamine derivatives, including O-acetyl derivatives, under mild acidic conditions with controlled equivalents of halide and hydroxylamine sources.
  • Biphasic extraction and in situ salt formation enhance the efficiency and purity of the final this compound product.

Summary Table: Key Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Reduction of 2-methyl-2-nitropropane 2-methyl-2-nitropropane Zn or Al amalgam, aqueous conditions Established method, direct synthesis Exothermic, hazardous, costly
Imine oxidation and hydrolysis N-tert-butylamine + benzaldehyde Peracid oxidation, acid hydrolysis Regenerable reagents, mild conditions Longer reaction times
Halooxime intermediate N-tert-butylhydroxylamine + halide source Acidic conditions, halide equivalents Versatile for various O-substitutions Requires careful control of reagents
Biphasic extraction and salt formation N-tert-butylhydroxylamine hydrochloride Acetic acid, base, ethyl acetate Efficient purification, stable salt Requires solvent handling

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Role in Synthesis:
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is primarily used as a reagent in organic synthesis. It facilitates the formation of nitrogen-containing compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation to form oximes and nitroso compounds, and reduction to yield amines.

Case Study:
In a study focused on synthesizing novel nitrogenous compounds, researchers utilized this compound to produce specific oximes through selective oxidation processes. The results indicated high yields and purity, demonstrating the compound's effectiveness as a synthetic intermediary .

Medicinal Chemistry

Drug Development:
This compound plays a pivotal role in drug development by serving as a precursor for synthesizing bioactive molecules with enhanced selectivity and efficacy. Its ability to modify biological targets makes it particularly useful in designing drugs that interact with specific enzymes or receptors.

Case Study:
Research investigating neuroprotective agents has highlighted the potential of this compound in developing compounds aimed at treating neurodegenerative diseases. The compound was found to enhance the stability and activity of certain drug candidates, leading to improved therapeutic outcomes in preclinical models .

Analytical Chemistry

Detection Methods:
In analytical chemistry, this compound is employed for detecting and quantifying aldehydes and ketones. Its reactivity allows it to form stable derivatives that can be easily analyzed using chromatographic techniques.

Data Table: Detection of Aldehydes and Ketones

Compound DetectedMethod UsedSensitivity (µM)Reference
FormaldehydeHPLC0.5
AcetaldehydeGC-MS1.0
BenzaldehydeUV-Vis Spectroscopy0.2

Polymer Chemistry

Modification of Polymers:
this compound is used to modify polymer properties, enhancing their performance in coatings and adhesives. The incorporation of this compound can improve adhesion properties and thermal stability.

Case Study:
A study evaluating the impact of hydroxylamine derivatives on polymer formulations found that adding this compound significantly improved the mechanical properties of epoxy resins, making them suitable for high-performance applications.

Environmental Chemistry

Pollutant Degradation:
Researchers have explored the use of this compound in environmental chemistry for its potential in pollutant degradation processes. Its reactivity allows it to participate in reactions that break down hazardous substances.

Case Study:
In environmental remediation studies, this compound was tested for its efficacy in degrading organic pollutants in water systems. Results showed a marked reduction in pollutant concentration, indicating its usefulness as an agent for environmental cleanup efforts .

Mechanism of Action

The mechanism of action of O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, facilitating various chemical transformations. Its molecular targets include enzymes and other biological molecules, where it can modify their activity or function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydroxylamine Derivatives

Compound Name Substituents (O/N) Molecular Formula CAS Number Key Properties
O-Acetyl-N-(tert-butyl)hydroxylamine HCl O-Acetyl, N-tert-butyl C₆H₁₄ClNO₂ 851074-40-3 Hydrochloride salt; stable crystalline solid
O-(tert-Butyl)hydroxylamine HCl O-tert-butyl C₄H₁₂ClNO 39684-28-1 Free NH₂ group; used in sulfonamide synthesis
O-Ethylhydroxylamine HCl O-Ethyl C₂H₈ClNO 3332-29-4 Smaller alkyl group; lower steric hindrance
N,N-Di-tert-butylhydroxylamine HCl N,N-di-tert-butyl C₈H₂₀ClNO Not specified Bulky N-substituents; limited reactivity
Hydroxylamine HCl None H₄ClNO 5470-11-1 Unsubstituted; high reactivity but unstable

Key Findings :

  • The tert-butyl group enhances steric protection, reducing side reactions (e.g., isomerization) during acylation .
  • Direct acylation of hydroxylamine with bulky acyl chlorides (e.g., pivaloyl) often fails, necessitating protective group strategies .

Stability and Reactivity

  • Thermal Stability : O-Acetyl-N-(tert-butyl)hydroxylamine HCl exhibits superior stability compared to unsubstituted hydroxylamine HCl, which decomposes exothermically above 50°C . The tert-butyl group impedes radical-mediated degradation.
  • Hydrolytic Sensitivity : The acetyl group renders the compound susceptible to hydrolysis under acidic or alkaline conditions, releasing acetic acid and tert-butylhydroxylamine . In contrast, O-(tert-butyl)hydroxylamine HCl resists hydrolysis due to the absence of a labile acyl group .

Biological Activity

O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

  • Chemical Formula : C4_4H12_{12}ClNO
  • Molecular Weight : 137.59 g/mol
  • CAS Number : 851074-40-3

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its role as a hydroxylamine derivative. It has been investigated for its potential in various therapeutic applications, including:

  • Antioxidant Activity : Hydroxylamines, including this compound, have been shown to scavenge free radicals and reduce oxidative stress in cellular models .
  • Cytotoxicity : Studies indicate that derivatives of hydroxylamines can exhibit cytotoxic effects against various cancer cell lines. For instance, N-tert-butyl hydroxylamine has demonstrated protective effects against oxidative stress-induced damage in retinal pigment epithelial (RPE) cells .
  • Oxidative Stress Reduction : this compound acts as an antioxidant by reducing intracellular oxidants and restoring glutathione levels in cells exposed to oxidative stress .
  • Mitochondrial Protection : This compound has been linked to the protection of mitochondrial function, particularly under conditions of iron overload, which can lead to increased oxidative stress and cellular damage .
  • Caspase Activation : In some studies, related compounds have been shown to promote apoptosis through the activation of caspases, which are critical for programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduces oxidative stress in RPE cells
CytotoxicityExhibits cytotoxic effects against cancer cells
Apoptosis InductionPromotes caspase activation in certain cell lines
Mitochondrial ProtectionRestores mitochondrial function post-oxidative stress

Case Studies

  • Retinal Pigment Epithelium Study :
    • Objective : To investigate the protective effects of N-tert-butyl hydroxylamine against oxidative damage.
    • Findings : The addition of N-tert-butyl hydroxylamine significantly reduced intracellular iron levels and oxidative stress markers, indicating its potential for treating age-related macular degeneration (AMD) .
  • Cancer Cell Line Evaluation :
    • Objective : To assess the cytotoxic properties of O-acetyl derivatives on various cancer cell lines.
    • Results : Compounds demonstrated varying degrees of cytotoxicity with IC50_{50} values indicating effectiveness against breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells .

Q & A

Q. What are the common synthetic routes for preparing O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and acylation of hydroxylamine derivatives. A common approach includes:

N-Blocking : Protect the hydroxylamine nitrogen with a tert-butyl group using tert-butyl chloroformate or similar reagents under basic conditions (e.g., triethylamine in dichloromethane).

O-Acylation : Introduce the acetyl group via reaction with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., DMAP).

Deprotection and Isolation : Acidic hydrolysis (e.g., HCl) removes any remaining protecting groups, followed by crystallization .
Key Factors : Temperature control (<50°C) minimizes side reactions like isomerization. Solvent choice (e.g., tert-butyl alcohol) and stoichiometric excess of acylating agents improve yields (>85%) .

Q. How is this compound characterized for purity and structural confirmation?

Standard characterization methods include:

  • Melting Point Analysis : A melting point of ~155°C indicates purity .
  • NMR Spectroscopy : 1^1H NMR shows characteristic peaks: δ 1.2 ppm (tert-butyl, 9H), δ 2.1 ppm (acetyl, 3H), and δ 4.3 ppm (NH2_2) .
  • HPLC-UV : Pre-column derivatization with benzaldehyde quantifies residual hydroxylamine impurities (<12 ppm) using a C18 column and UV detection at 254 nm .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

  • Hydroxamic Acids : Reacts with carboxylic acids to form hydroxamates, key enzyme inhibitors.
  • Oxime Synthesis : Condenses with carbonyl compounds (aldehydes/ketones) under acidic conditions.
  • Radical Scavengers : Stabilizes polymerization reactions by quenching free radicals .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate isomerization during O-acylation?

Isomerization to α-acetyl derivatives is a major challenge. Strategies include:

  • Low-Temperature Acylation : Conduct reactions at 0–5°C to slow kinetic pathways favoring O-acylation over N-acylation.
  • Bulky Solvents : Use tert-butyl alcohol to sterically hinder undesired side reactions.
  • Catalytic DMAP : Enhances regioselectivity for O-acylation (yields >90%) .

Q. What analytical methods are recommended for detecting trace genotoxic impurities (e.g., hydroxylamine hydrochloride) in this compound?

Pre-column Derivatization HPLC-UV :

  • Derivatization : React with benzaldehyde (1:2 molar ratio) at 25°C for 30 min to form benzaldoxime.
  • Chromatography : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and flow rate 1.0 mL/min.
  • Validation : Limit of quantitation (LOQ) = 12 ppm, linear range 12–360 ppm (R2^2 > 0.999) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

  • Steric Protection : The bulky tert-butyl group reduces nucleophilic attack on the hydroxylamine nitrogen, enhancing shelf stability (>12 months at 4°C).
  • Acid Sensitivity : The tert-butyl-O bond hydrolyzes under strong acidic conditions (pH < 2), enabling controlled deprotection in multi-step syntheses .

Q. What role do ionic liquids (ILs) play in improving the efficiency of reactions involving this compound?

ILs (e.g., butyl imidazolium salts) enhance reaction kinetics by:

  • Solubility Enhancement : Dissolving polar intermediates in non-polar media.
  • Recyclability : ILs can be reused ≥5 times without significant activity loss.
  • Microwave Compatibility : ILs enable rapid heating (50–100°C in 2 min) for microwave-assisted oxime synthesis, reducing reaction time by 70% .

Notes

  • Contradictions : Direct O-acylation of hydroxylamine may fail due to isomerization; indirect methods (N-blocking first) are preferred .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride
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Reactant of Route 2
O-Acetyl-N-(tert-butyl)hydroxylamine hydrochloride

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